

# nitration of 2-hydroxy-3-(trifluoromethyl)pyridine experimental procedure

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## Compound of Interest

Compound Name:	2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Cat. No.:	B1305576

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## Application Note: Nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine

### Abstract

This application note provides a detailed experimental protocol for the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. The procedure outlines the synthesis of **2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine**, a valuable intermediate in the development of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates, making this pyridine derivative a key building block in medicinal chemistry.<sup>[2][3]</sup> This protocol is intended for researchers and scientists in organic synthesis and drug discovery.

### Introduction

2-Hydroxy-3-(trifluoromethyl)pyridine is a heterocyclic compound widely used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.<sup>[3]</sup> The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties and reactivity.<sup>[3]</sup> Nitration of this pyridine ring introduces a nitro group, which can serve as a handle for further functionalization, enabling the creation of diverse molecular scaffolds. This protocol details a specific and efficient method for the regioselective nitration at the 5-position of the pyridine ring.

## Reaction Scheme

Reaction: Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine to yield **2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine**.

## Experimental Protocol

This protocol is adapted from a known synthetic method.[\[1\]](#)

### Materials:

- 2-hydroxy-3-(trifluoromethyl)pyridine
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Saturated Sodium Hydroxide ( $\text{NaOH}$ ) solution
- Ethyl Acetate ( $\text{EtOAc}$ )
- Saturated Brine solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice water

### Equipment:

- Round-bottom flask
- Magnetic stir bar and stirrer
- Dropping funnel
- Ice bath
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

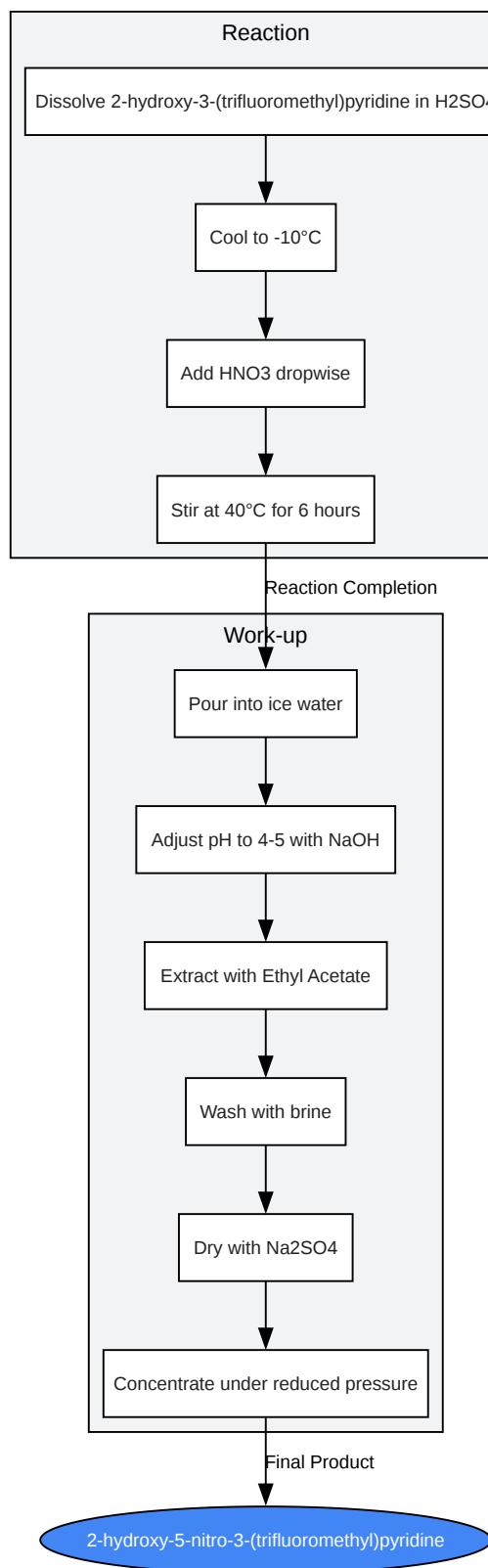
**Procedure:**

- Reaction Setup: In a round-bottom flask, dissolve 20.00 g (0.12 mol) of 2-hydroxy-3-(trifluoromethyl)pyridine in 160 mL of concentrated sulfuric acid.
- Cooling: Cool the solution to -10°C using an ice-salt bath.
- Nitration: Slowly add 24 mL (0.55 mol) of nitric acid dropwise to the stirred solution, maintaining the temperature at -10°C.
- Reaction: After the addition is complete, stir the reaction mixture at 40°C for 6 hours.
- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully pour the reaction mixture into ice water.
- Neutralization: Adjust the pH of the solution to 4-5 using a saturated NaOH solution.
- Extraction: Transfer the aqueous layer to a separatory funnel and extract with ethyl acetate.
- Washing: Wash the combined organic layers with saturated brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the desired product, **2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine**.

## Data Summary

Reactant/Product	Molecular Formula	Molar Mass (g/mol)	Amount	Moles (mol)
2-hydroxy-3-(trifluoromethyl)pyridine	C <sub>6</sub> H <sub>4</sub> F <sub>3</sub> NO	163.10	20.00 g	0.12
Nitric Acid	HNO <sub>3</sub>	63.01	24 mL	0.55
Sulfuric Acid	H <sub>2</sub> SO <sub>4</sub>	98.08	160 mL	-
2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine	C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	208.09	-	-

## Experimental Workflow

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Caption: Experimental workflow for the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.

## Safety Precautions

- This procedure should be carried out in a well-ventilated fume hood.
- Concentrated acids (sulfuric and nitric) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The reaction is exothermic. Careful control of the temperature during the addition of nitric acid is crucial.
- Handle all organic solvents in a well-ventilated area, away from ignition sources.

## Conclusion

This application note provides a comprehensive and detailed protocol for the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. The resulting product, **2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine**, is a key intermediate for further synthetic transformations in the fields of pharmaceutical and agrochemical research.<sup>[1]</sup> Following this procedure should allow for the efficient synthesis of this valuable compound.

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## References

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